molecular formula C13H9Cl2NO3 B6392483 MFCD18318117 CAS No. 1261964-32-2

MFCD18318117

Cat. No.: B6392483
CAS No.: 1261964-32-2
M. Wt: 298.12 g/mol
InChI Key: YNCSUSCJPBYDPP-UHFFFAOYSA-N
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Description

MFCD18318117 is an inorganic compound with a molecular formula tentatively inferred as C₆H₃Cl₂N₃ based on structurally analogous compounds . Such compounds are commonly utilized in pharmaceutical intermediates, agrochemicals, and materials science due to their stability and reactivity .

Key inferred properties include:

  • Molecular weight: ~188–200 g/mol (based on analogs like CAS 918538-05-3) .
  • Solubility: Likely moderate in polar aprotic solvents (e.g., DMF, DMSO) due to halogen and nitrogen content .
  • Bioactivity: Potential enzyme inhibition or receptor modulation, as seen in similar triazine derivatives .

Properties

IUPAC Name

5-(3,5-dichlorophenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3/c1-19-12-11(13(17)18)4-8(6-16-12)7-2-9(14)5-10(15)3-7/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCSUSCJPBYDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688039
Record name 5-(3,5-Dichlorophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-32-2
Record name 5-(3,5-Dichlorophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18318117” involves several steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in determining the yield and purity of the final product. Common synthetic routes include:

    Step 1: Initial reaction of precursor compounds under controlled conditions.

    Step 2: Purification of intermediate products through techniques such as crystallization or distillation.

    Step 3: Final reaction to obtain “this compound” with desired purity and yield.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk synthesis: Using large quantities of starting materials and optimized reaction conditions.

    Purification: Employing industrial-scale purification techniques to ensure high purity.

    Quality control: Implementing stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: “MFCD18318117” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

“MFCD18318117” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18318117” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to desired effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD18318117 with two structurally and functionally related compounds: 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (Compound A) and 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine (Compound B) .

Table 1: Comparative Physicochemical and Functional Properties

Property This compound Compound A Compound B
Molecular Formula C₆H₃Cl₂N₃ (inferred) C₈H₈ClN₃ C₆H₃Cl₂N₂
Molecular Weight ~188.01 g/mol 196.63 g/mol 178.01 g/mol
Log S (ESOL) -2.47 (estimated) -3.12 -2.85
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 5 4 3
Bioavailability Score 0.55 (estimated) 0.41 0.62
Key Substituents Dichloro, triazine Chloro, isopropyl Dichloro, pyridine

Structural and Functional Differences

Substituent Effects: this compound and Compound A share a triazine core, but Compound A’s isopropyl group increases hydrophobicity (lower Log S: -3.12 vs. -2.47), reducing aqueous solubility . The dichloro substitution in this compound likely enhances electrophilic reactivity compared to Compound B’s monochloro analog, making it more suitable for cross-coupling reactions .

Synthetic Accessibility :

  • This compound’s synthesis likely involves halogenation of pyrrolo-triazine precursors using reagents like N-ethyl-N,N-diisopropylamine in DMF, similar to CAS 918538-05-3 . Compound B, however, is synthesized via cyclization of dichloropyridine derivatives under milder conditions .

Biological Activity: Compound A’s isopropyl group may improve membrane permeability (higher Log P), but its lower bioavailability score (0.41 vs. 0.55) suggests metabolic instability .

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